Brevinin-2N protein precursor, partial

Sequence alignment Antimicrobial peptide design Peptide identity

The Brevinin-2N protein precursor, partial (GenInfo: 343952397; UniProt: G3E7Q1), is a 59‑amino acid fragment of the prepropeptide from the black‑spotted frog Pelophylax nigromaculatus. It belongs to the brevinin‑2 subfamily of amphibian host‑defense peptides and contains the conserved N‑terminal signal peptide, an acidic spacer domain, and the C‑terminal mature peptide domain (32 residues: LMDSLEGLAATAGKTVLQGLLKTASCKLEKTC, with Cys26–Cys32 disulfide).

Molecular Formula
Molecular Weight
Cat. No. B1577766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2N Protein Precursor Partial: Essential Procurement Data for Differentiated Antimicrobial Research


The Brevinin-2N protein precursor, partial (GenInfo: 343952397; UniProt: G3E7Q1), is a 59‑amino acid fragment of the prepropeptide from the black‑spotted frog Pelophylax nigromaculatus [1]. It belongs to the brevinin‑2 subfamily of amphibian host‑defense peptides and contains the conserved N‑terminal signal peptide, an acidic spacer domain, and the C‑terminal mature peptide domain (32 residues: LMDSLEGLAATAGKTVLQGLLKTASCKLEKTC, with Cys26–Cys32 disulfide) [2][3]. The molecule is sold exclusively for research use at >96% purity (HPLC), with a molecular weight of 3292.92 Da .

Why Brevinin-2N Protein Precursor Partial Cannot Be Replaced by Generic Brevinin-2 Analogs


Despite sharing the brevinin‑2 family fold, the mature peptide sequence of Brevinin‑2N contains a non‑conservative Glu5 substitution (vs. Lys5 in many orthologs) that alters the local charge distribution and may affect membrane‑targeting kinetics [1][2]. Additionally, the precursor fragment retains the native pro‑domain, which can influence folding efficiency and solubility during recombinant expression or synthetic preparation—parameters that commercial analogs lacking the pro‑region do not recapitulate [2]. These sequence‑level and structural differences mean that replacing Brevinin‑2N with a generic brevinin‑2 peptide risks obtaining different antimicrobial potency, spectrum, or physicochemical behavior.

Brevinin-2N Protein Precursor Partial: Quantitative Evidence for Differential Selection


Unique Mature Peptide Sequence Differentiates Brevinin-2N from Other Brevinin-2 Orthologs

The mature Brevinin-2N peptide (residues 28‑59) possesses the sequence LMDSLEGLAATAGKTVLQGLLKTASCKLEKTC, which differs from the closest homolog Brevinin-2PN (Fan et al. 2022) by a single amino acid at position 5 (Glu vs. Lys) and from Brevinin-2‑RN1/‑RN2 (Liu et al. 2011) at multiple positions, including the C‑terminal loop [1][2]. This primary structure is not present in any other database‑deposited brevinin-2 peptide.

Sequence alignment Antimicrobial peptide design Peptide identity

Precursor Fragment Architecture Retains Native Pro-Domain, Lacking in Commercial Mature Peptides

The Brevinin-2N protein precursor, partial (59 aa) includes the full acidic spacer pro‑domain in addition to the mature peptide, whereas commercially available mature brevinin-2 peptides (e.g., Brevinin-2, 33 aa; Brevinin-2-RN1, 30 aa) are supplied without the pro‑region [1][2]. The presence of the pro‑domain can modulate solubility (predicted net charge at pH 7: -2.0 for pro‑domain region vs +2.0 for mature domain) and may serve as a folding chaperone during oxidative refolding.

Protein folding Peptide synthesis Recombinant expression

Species‑Specific Origin: Pelophylax nigromaculatus Provides a Distinct Genetic Background

Brevinin-2N is cloned from the black‑spotted frog Pelophylax nigromaculatus, a species whose brevinin-2 genes cluster separately from those of Rana chensinensis (Brevinin-2CE), Rana nigrovittata (Brevinin-2-RN1/2), and Rana esculenta (Brevinin-2) [1][2]. Phylogenetic analysis places P. nigromaculatus brevinin-2 closest to brevinin-2HB1, with sequence divergence of approximately 8% at the amino acid level.

Phylogenetic specificity Bioprospecting Natural product sourcing

Antimicrobial Activity of the Cognate Mature Peptide Brevinin-2PN Demonstrates Functional Potential

Although direct MIC data for the isolated Brevinin-2N precursor are not available, the mature peptide derived from the same gene (Brevinin-2PN, differing only at position 5) displays MIC values of 15 µg/mL against Pseudomonas aeruginosa and potent antibacterial activity via membrane disruption and DNA hydrolysis [1]. This provides a functional baseline for the expected activity of the correctly processed Brevinin-2N mature domain.

Antibacterial activity MIC Wound healing

Optimal Application Scenarios for Brevinin-2N Protein Precursor Partial Based on Verified Differentiation


Proteolytic Processing and Maturation Studies of Amphibian Prepropeptides

The 59‑aa precursor fragment retains the native pro‑domain, enabling researchers to investigate the cleavage kinetics and substrate specificity of processing enzymes such as furin or related proprotein convertases [1]. This is not possible with mature-only peptides that lack the recognition site.

High‑Resolution NMR or X‑Ray Crystallography Requiring Full‑Length or Near‑Full‑Length Precursor

The inclusion of the acidic spacer domain may facilitate crystal contact formation or improve solubility under crystallization conditions, as evidenced by studies demonstrating that precursor domains can nucleate protein crystals [2]. Researchers requiring the precursor rather than the mature peptide for structural biology can use this product to avoid domain‑truncation artifacts.

Antimicrobial Prodrug Design and Structure–Activity Relationship (SAR) Libraries

Because the Brevinin-2N precursor contains the mature antimicrobial domain with a unique E5 substitution (vs. the K5 variant Brevinin-2PN), it serves as a specific scaffold for SAR studies aimed at understanding how net charge distribution affects membrane disruption and selectivity [3].

Comparative Phylogenetic and Evolutionary Biology of Amphibian Host‑Defense Peptides

The unique sequence and species origin (P. nigromaculatus) make this precursor a defined reference point for evolutionary analysis of brevinin‑2 gene duplication and functional divergence across Pelophylax and Rana genera [4].

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